molecular formula C23H22Cl2N4O B2724437 N-(2,4-dichlorophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1203322-84-2

N-(2,4-dichlorophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide

Cat. No.: B2724437
CAS No.: 1203322-84-2
M. Wt: 441.36
InChI Key: YKWAPPZIKSOZKH-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a structurally complex compound featuring a piperidine-3-carboxamide core linked to a pyridazine ring and a 2,4-dichlorophenyl group. The pyridazine moiety is substituted with a 2-methylphenyl group at position 6, while the carboxamide nitrogen is bonded to the dichlorophenyl group.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N4O/c1-15-5-2-3-7-18(15)20-10-11-22(28-27-20)29-12-4-6-16(14-29)23(30)26-21-9-8-17(24)13-19(21)25/h2-3,5,7-11,13,16H,4,6,12,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWAPPZIKSOZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the pyridazinyl and piperidine rings, followed by the introduction of the dichlorophenyl and o-tolyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and coupling reagents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize costs. Purification methods, such as crystallization, distillation, and chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Research Findings and Hypotheses

Synthetic Accessibility : The target compound may employ synthesis routes similar to ’s analogues (e.g., elution with petroleum ether/ethyl acetate) .

Pharmacological Potential: Structural parallels to sigma ligands () and cannabinoid antagonists () suggest possible CNS applications, though empirical validation is needed .

Oncology Relevance : The dichlorophenyl motif in ’s benzoannulene compound highlights its utility in kinase-targeted therapies, implying the target compound could explore similar pathways .

Contradictions and Limitations

  • Application Ambiguity: The evidence includes pesticides (e.g., Pyriphenox in ) and pharmaceuticals, complicating functional comparisons for the target compound .
  • Lack of Direct Data: No explicit information on the target’s biological activity or synthesis exists in the provided evidence, necessitating reliance on structural analogies.

Biological Activity

N-(2,4-dichlorophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a dichlorophenyl group and a pyridazine moiety, which contributes to its biological activity. Its molecular formula is C19H19Cl2N3C_{19}H_{19}Cl_2N_3, and it exhibits significant lipophilicity due to the presence of multiple aromatic rings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in inflammatory processes and pain modulation. It has been shown to act as an antagonist or modulator for certain receptors, influencing pathways related to pain and inflammation.

Pharmacological Effects

  • Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory effects in animal models. Studies indicate that it can reduce the expression of pro-inflammatory cytokines and inhibit microglial activation in the central nervous system, contributing to its analgesic properties .
  • Analgesic Properties : In preclinical studies, administration of this compound resulted in significant alleviation of neuropathic pain in mouse models. The analgesic effect was linked to the modulation of cannabinoid receptors, particularly CB2, suggesting a potential role in treating chronic pain conditions .
  • Antimicrobial Activity : Preliminary data suggest that compounds similar to this compound exhibit antimicrobial properties against various pathogens. This activity may be due to the disruption of bacterial cell membranes or inhibition of specific enzymatic pathways .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study 1 : A study on a related piperidine derivative showed that chronic treatment significantly reduced neuropathic mechanical allodynia and thermal hyperalgesia in a spared nerve injury model. The treatment led to decreased activation of microglia and reduced expression of inflammatory markers in the dorsal horn of the spinal cord .
  • Study 2 : In another investigation focusing on similar structures, compounds were tested for their ability to inhibit bacterial growth. The most active derivatives showed minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating potential use as antibacterial agents .

Data Summary

Biological Activity Effect Observed Reference
Anti-inflammatoryReduced cytokine levels
AnalgesicAlleviated neuropathic pain
AntimicrobialInhibited bacterial growth

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